molecular formula C8H9NO3 B123059 2-Carboxy-4-hydroxy-3,5-lutidine CAS No. 447461-21-4

2-Carboxy-4-hydroxy-3,5-lutidine

Cat. No. B123059
M. Wt: 167.16 g/mol
InChI Key: AUVRIHGZDPFQKB-UHFFFAOYSA-N
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Description

2-Carboxy-4-hydroxy-3,5-lutidine is a derivative of lutidine, which is a dimethylpyridine, a type of substituted pyridine with methyl groups at different positions. The specific structure of 2-carboxy-4-hydroxy-3,5-lutidine is not directly discussed in the provided papers, but we can infer from the related compounds that it would have a carboxylic acid group at the second position and a hydroxy group at the fourth position on the pyridine ring, with methyl groups at the third and fifth positions.

Synthesis Analysis

The synthesis of lutidine derivatives can involve phenylation as described in the synthesis of 3,6-dimethyl-6-phenylpyridine, which is obtained by phenylating 2,5-lutidine . This process could potentially be adapted for the synthesis of 2-carboxy-4-hydroxy-3,5-lutidine by introducing the appropriate functional groups at the required positions on the pyridine ring.

Molecular Structure Analysis

The molecular structure of lutidine derivatives can be characterized by X-ray diffraction, as demonstrated for α,α′-bis(2-phenyl-1,2-carboran-1-yl)lutidine . This compound exhibits weak C-H...π interactions forming a herringbone motif . Although the structure of 2-carboxy-4-hydroxy-3,5-lutidine is not directly provided, similar techniques could be used to determine its solid-state structure and intermolecular interactions.

Chemical Reactions Analysis

Lutidine derivatives can participate in various chemical reactions. For instance, hypervalent iodine has been used to promote reactions involving carboxylic acid derivatives, leading to the synthesis of polycyclic compounds . While this reaction does not directly pertain to 2-carboxy-4-hydroxy-3,5-lutidine, it suggests that carboxylic acid groups on lutidine derivatives can undergo transformative chemical reactions under the influence of reagents like hypervalent iodine.

Physical and Chemical Properties Analysis

The physical and chemical properties of lutidine derivatives can be inferred from the crystal structures of related compounds. For example, 2,4-lutidine and 2,5-lutidine both form polar sheets through C-H...N interactions, with antiparallel packing in the solid state . These interactions could influence the melting point, solubility, and other physical properties of 2-carboxy-4-hydroxy-3,5-lutidine, although specific data would require empirical determination.

Scientific Research Applications

Synthesis Applications

In the field of organic synthesis, derivatives similar to 2-Carboxy-4-hydroxy-3,5-lutidine have been utilized in various chemical transformations. For instance, the phenylation of 2,5-lutidine leads to the formation of 3,6-dimethyl-6-phenylpyridine, which serves as a precursor in the synthesis of α-phenylisocinchomeronic acid and its derivatives, as well as for the preparation of 4-azafluorenone 3-carboxylic acid. It was discovered that 4-hydroxy-3,6-dimethyl-2-phenylpyridine is produced during the phenylation of 2,5-lutidine (Prostakov, Mikhailova, Sergeeva, & Sakha Shibu Rani, 1986). This illustrates the potential of lutidine derivatives in facilitating complex organic syntheses.

Coordination Chemistry

In coordination chemistry, lutidine derivatives play a significant role in the synthesis of metal complexes. Research has shown that 2,3-lutidine, a compound related to 2-Carboxy-4-hydroxy-3,5-lutidine, can form binuclear nickel(II) complexes with various anions. These complexes are characterized by their unique structural and magnetic properties, which are influenced by the presence of lutidine as a ligand. Such studies highlight the significance of lutidine derivatives in the design and synthesis of novel coordination compounds with potential applications in materials science and catalysis (Nikolaevskii et al., 2016).

Host-Guest Chemistry

Lutidine derivatives are also employed in host-guest chemistry, particularly in the selective enclathration of isomers. For instance, 3,5-lutidine, among other isomers, has been studied for its ability to form inclusion complexes with specific host compounds. This property is crucial for applications such as the separation of isomeric mixtures, which is essential in various industrial processes and research applications (Boudiombo et al., 2018).

Safety And Hazards

The safety data sheet for 3,5-Lutidine, a related compound, indicates that it is a flammable liquid and vapor. It is harmful in contact with skin and toxic if swallowed or inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

3,5-dimethyl-4-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-4-3-9-6(8(11)12)5(2)7(4)10/h3H,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVRIHGZDPFQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C(C1=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436400
Record name 2-carboxy-4-hydroxy-3,5-lutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carboxy-4-hydroxy-3,5-lutidine

CAS RN

447461-21-4
Record name 2-carboxy-4-hydroxy-3,5-lutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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